PdCl(crotyl)Amphos
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Overview
Description
Chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II): PdCl(crotyl)Amphos , is a palladium-based complex widely used in organic synthesis. This compound is particularly notable for its role as a catalyst in various cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PdCl(crotyl)Amphos typically involves the reaction of palladium chloride with crotyl and the ligand (p-dimethylaminophenyl)(di-tert-butylphosphine) . The reaction is carried out under inert conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: PdCl(crotyl)Amphos undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Substitution: The compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps in the exchange of ligands
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out under controlled temperatures.
Reduction: Hydrogen gas or hydride donors are often used, with reactions conducted under inert atmospheres.
Substitution: Reagents such as organohalides and organometallic compounds are used, with reactions often performed in the presence of bases and under an inert atmosphere
Major Products: The major products formed from these reactions include various organic compounds with new carbon-carbon or carbon-heteroatom bonds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
PdCl(crotyl)Amphos: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex organic molecules
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
PdCl(crotyl)Amphos: exerts its effects through a series of catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The palladium center undergoes changes in oxidation state, facilitating the formation and breaking of chemical bonds. The ligand (p-dimethylaminophenyl)(di-tert-butylphosphine) stabilizes the palladium center and enhances its reactivity .
Comparison with Similar Compounds
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium complex with similar catalytic properties
Palladium(II) acetate: A widely used palladium catalyst in organic synthesis
Palladium(II) chloride: A simpler palladium complex used in various catalytic reactions
Uniqueness: PdCl(crotyl)Amphos is unique due to its high efficiency in delivering bulky, electron-rich ligands while avoiding the formation of side products that hinder reactivity. This makes it particularly effective in the amination of aryl chlorides and other challenging substrates .
Properties
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSTGRGIHOSGZ-NXZCPFRHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNPPd+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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